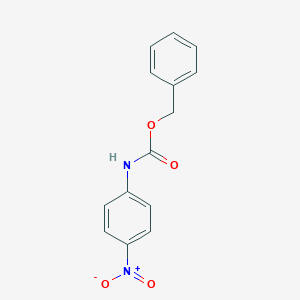

benzyl N-(4-nitrophenyl)carbamate

Description

The exact mass of the compound benzyl N-(4-nitrophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality benzyl N-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBJUOVCMNSVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305556 | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53821-12-8 | |

| Record name | NSC171077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure and properties of benzyl N-(4-nitrophenyl)carbamate

The following technical guide is structured to provide an in-depth analysis of Benzyl N-(4-nitrophenyl)carbamate , focusing on its structural chemistry, synthesis, and specific reactivity profile.

Structural Profile, Synthesis, and Mechanistic Reactivity

Part 1: Molecular Architecture & Physiochemical Profile

Identity and Structural Isomerism

Benzyl N-(4-nitrophenyl)carbamate is a carbamate ester derived from the reaction of benzyl chloroformate and 4-nitroaniline. It serves as a critical model compound in physical organic chemistry for studying elimination-addition mechanisms (E1cB) due to the electronic influence of the nitro group.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-nitrophenyl N-benzylcarbamate (CAS 124068-97-9). While the latter is an "active ester" used to transfer the benzyl group, the subject of this guide is the N-aryl derivative, often referred to as Cbz-protected 4-nitroaniline .

| Feature | Target Compound | Common Isomer (Active Ester) |

| IUPAC Name | Benzyl N-(4-nitrophenyl)carbamate | 4-Nitrophenyl N-(phenylmethyl)carbamate |

| Structure | ||

| CAS Number | 53821-12-8 | 124068-97-9 |

| Primary Reactivity | Base-catalyzed E1cB elimination | Nucleophilic Acyl Substitution (BAc2) |

| Leaving Group | Benzoxide (poor) / 4-Nitroaniline | 4-Nitrophenoxide (good) |

Physiochemical Data Table

The following data summarizes the core physical properties of Benzyl N-(4-nitrophenyl)carbamate.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 272.26 g/mol | |

| Physical State | Crystalline Solid | Pale yellow needles or powder |

| Solubility | DMSO, DMF, Acetone, DCM | Poorly soluble in water/hexane |

| LogP (Predicted) | ~2.8 | Lipophilic character dominates |

| pKa (NH) | ~10.5 - 11.0 | Acidified by |

| IR Spectrum |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of Benzyl N-(4-nitrophenyl)carbamate is governed by the nucleophilicity of the aniline nitrogen, which is attenuated by the electron-withdrawing nitro group. Standard Schotten-Baumann conditions must be modified to ensure complete conversion.

Protocol: Chloroformate Acylation

This is the standard laboratory method, utilizing benzyl chloroformate (Cbz-Cl) as the electrophile.

Reagents:

-

4-Nitroaniline (1.0 equiv)

-

Benzyl Chloroformate (1.1 equiv)

-

Pyridine or Triethylamine (1.2 equiv) / Alternatively: MgO (Heterogeneous scavenger)

-

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Solubilization: Dissolve 4-nitroaniline in anhydrous THF or DCM. The solution will be yellow.

-

Base Addition: Add the organic base (Pyridine/TEA) at 0°C to scavenge the HCl byproduct.

-

Acylation: Add Benzyl Chloroformate dropwise over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.

-

Reflux: Allow to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to reflux (40-60°C) for 4-6 hours. The reduced nucleophilicity of 4-nitroaniline often requires thermal energy compared to aniline.

-

Workup: Quench with 1N HCl (to remove unreacted amine/pyridine). Wash organic layer with brine. Dry over

. -

Purification: Recrystallize from Ethanol/Water or Toluene/Hexane.

Visualization: Synthetic Workflow

Caption: Synthesis of Benzyl N-(4-nitrophenyl)carbamate via acyl substitution.

Part 3: Reactivity & Mechanistic Insights

This section details the most critical aspect of this molecule: its behavior under hydrolytic conditions. Unlike alkyl carbamates, Benzyl N-(4-nitrophenyl)carbamate is a classic substrate for studying the E1cB (Elimination Unimolecular conjugate Base) mechanism.

The E1cB Hydrolysis Mechanism

Standard esters hydrolyze via the

-

Ionization: In basic media (

), the N-H proton is removed rapidly to form the carbamate anion ( -

Elimination (Rate Limiting Step): The anion eliminates the benzyloxy group (

) to form a reactive Isocyanate intermediate ( -

Decarboxylation: The isocyanate is rapidly attacked by water to form the unstable carbamic acid, which decarboxylates to regenerate 4-nitroaniline.

Why this matters: This pathway is

Visualization: Hydrolysis Pathway

Caption: E1cB Hydrolysis mechanism driven by the acidity of the N-(4-nitrophenyl) group.

Part 4: Biological & Pharmacological Context[6][7]

Metabolic Stability & Prodrug Design

While the "active ester" isomer (CAS 124068-97-9) is used to deliver drugs, Benzyl N-(4-nitrophenyl)carbamate serves as a model for metabolic instability .

-

Enzymatic Cleavage: Carbamates are often stable to peptidases. However, the electron-deficient aromatic ring makes this specific carbamate susceptible to liver esterases and spontaneous hydrolysis in physiological pH if slightly elevated.

-

Toxicity: The breakdown product, 4-nitroaniline , is a known hemotoxin (methemoglobinemia inducer). Therefore, this specific scaffold is rarely used in final drug candidates but is extensively used in activity-based protein profiling (ABPP) to test serine hydrolase activity.

Application in Protecting Group Chemistry

The 4-nitrophenyl group renders the carbamate "base-labile" compared to the standard Cbz group (which requires hydrogenolysis or strong acid).

-

Standard Cbz: Stable to NaOH.

-

N-(4-nitro) Cbz: Cleaved by dilute NaOH due to the E1cB mechanism described above. This allows for orthogonal deprotection strategies in complex peptide synthesis.

References

-

Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanisms of acyl transfer: Hydrolysis of N-arylcarbamates. Journal of the Chemical Society, Perkin Transactions 2.

-

National Institutes of Health (NIH). (2023). PubChem Compound Summary: Benzyl (4-nitrophenyl)carbamate.[1] PubChem.[2][1][3][4] Retrieved from [Link]

-

Williams, A. (1972). E1cB Mechanisms in the Hydrolysis of Esters and Carbamates. Journal of the American Chemical Society.[5]

Sources

- 1. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzyl-4-nitroaniline | C13H12N2O2 | CID 84342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: 1H and 13C NMR Spectral Analysis of Benzyl N-(4-nitrophenyl)carbamate

This is an in-depth technical guide for the structural characterization of Benzyl N-(4-nitrophenyl)carbamate (also known as N-Cbz-4-nitroaniline).

Executive Summary

Benzyl N-(4-nitrophenyl)carbamate (CAS: 53821-12-8) is a carbamate derivative utilized primarily as a protected form of 4-nitroaniline or as an intermediate in the synthesis of urea derivatives and potential prodrugs.[1] Its structure features a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen of a 4-nitroaniline moiety.[1]

Correct structural elucidation is critical to distinguish this compound from its constitutional isomer, 4-nitrophenyl N-benzylcarbamate (where the benzyl group is on the nitrogen and the nitrophenyl on the oxygen). This guide provides the definitive spectral fingerprints required for validation.

Compound Identity[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: Benzyl N-(4-nitrophenyl)carbamate[1]

-

Common Name: N-Cbz-4-nitroaniline

-

Molecular Formula:

[1] -

Molecular Weight: 272.26 g/mol [1]

-

SMILES: O=C(OCc1ccccc1)Nc2ccc(cc2)[O-][1]

Synthesis & Preparation Protocol

To ensure the spectral data corresponds to the correct regioisomer, the synthesis must proceed via the reaction of 4-nitroaniline with benzyl chloroformate (Cbz-Cl) .

Reaction Workflow

The nucleophilic amine of 4-nitroaniline attacks the carbonyl of benzyl chloroformate. A base (typically Pyridine,

Figure 1: Reaction pathway for the synthesis of Benzyl N-(4-nitrophenyl)carbamate.

Experimental Protocol (Self-Validating)

-

Dissolution: Dissolve 4-nitroaniline (1.0 eq) in anhydrous THF or DCM.

-

Base Addition: Add Pyridine (1.2 eq) or Triethylamine.

-

Acylation: Cool to 0°C. Add Benzyl chloroformate (1.1 eq) dropwise.

-

Validation: The reaction is exothermic. Monitoring temperature ensures control.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess pyridine/aniline) and Brine.

-

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

1H NMR Spectral Analysis

Solvent: DMSO-

Assignment Logic

-

NH Proton: The electron-withdrawing nitro group increases the acidity of the NH, shifting it significantly downfield (>10 ppm in DMSO).

-

4-Nitrophenyl Ring: Appears as a classic

system (pseudo-doublets) due to para-substitution.-

Protons ortho to

are highly deshielded (~8.2 ppm). -

Protons ortho to

are shielded relative to the nitro-ortho protons (~7.7 ppm).

-

-

- : A sharp singlet characteristic of the benzyl ester (~5.2 ppm).

-

Aromatic: A multiplet integrating to 5H (~7.4 ppm).

1H NMR Data Table (400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |

| 10.45 | Broad Singlet | 1H | - | NH | Carbamate Amide |

| 8.18 | Doublet (d) | 2H | 9.2 Hz | Ar-H | 4-Nitrophenyl (ortho to |

| 7.68 | Doublet (d) | 2H | 9.2 Hz | Ar-H | 4-Nitrophenyl (ortho to NH) |

| 7.35 – 7.45 | Multiplet (m) | 5H | - | Ar-H | Benzyl Aromatic Ring |

| 5.20 | Singlet (s) | 2H | - | Benzylic Methylene |

> Note on Isomer Distinction: If you observe a

13C NMR Spectral Analysis

Solvent: DMSO-

Assignment Logic

-

Carbonyl (

): The carbamate carbonyl is distinct at ~153 ppm. -

Nitro-Carbon: The carbon attached to the nitro group is usually weak and deshielded (~142 ppm).

-

Benzylic

: Characteristic peak at ~66 ppm.

13C NMR Data Table (100 MHz, DMSO- )

| Chemical Shift ( | Carbon Type | Assignment | Structural Fragment |

| 153.6 | Quaternary (C) | C=O | Carbamate Carbonyl |

| 145.8 | Quaternary (C) | C-NH | 4-Nitrophenyl (Ipso to N) |

| 142.1 | Quaternary (C) | C- | 4-Nitrophenyl (Ipso to |

| 136.2 | Quaternary (C) | C-1' | Benzyl (Ipso) |

| 128.4 | Methine (CH) | Ar-C | Benzyl (Meta/Ortho) |

| 128.0 | Methine (CH) | Ar-C | Benzyl (Para) |

| 127.8 | Methine (CH) | Ar-C | Benzyl (Ortho/Meta) |

| 125.1 | Methine (CH) | Ar-C | 4-Nitrophenyl (Ortho to |

| 117.8 | Methine (CH) | Ar-C | 4-Nitrophenyl (Ortho to NH) |

| 66.4 | Methylene ( | O- | Benzylic Carbon |

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the structure using the data provided above.

Figure 2: Decision tree for NMR validation, highlighting the critical distinction between regioisomers.

References

-

PubChem. Benzyl (4-nitrophenyl)carbamate (CID 298762). National Library of Medicine. [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. (Note: Used for contrast; this source synthesizes the reverse isomer, 4-nitrophenyl benzylcarbamate). [Link]

- Organic Syntheses.Protection of Amines with Benzyl Chloroformate. Coll. Vol. 3, p. 167 (1955). (Standard protocol reference).

Sources

Technical Guide: Infrared Spectroscopy Analysis of Benzyl N-(4-nitrophenyl)carbamate

An in-depth technical guide on the infrared spectroscopy analysis of Benzyl N-(4-nitrophenyl)carbamate.

Executive Summary

Benzyl N-(4-nitrophenyl)carbamate (CAS: 53821-12-8) is a pivotal intermediate in organic synthesis, serving as a model for carbamate-linked prodrugs and a specialized amine protecting group.[1][2] Its molecular architecture combines a benzyl moiety, a carbamate linker, and a para-nitroaniline derivative.[2]

For researchers and drug development professionals, Infrared (IR) spectroscopy is the primary method for rapid structural validation and reaction monitoring of this compound.[2] This guide provides a rigorous analysis of its vibrational signature, distinguishing the critical N-arylamide and O-alkyl ester functionalities that define the carbamate linkage.[2]

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must correlate the mechanical stiffness of the bonds with the electronic environment of the functional groups.[2]

-

The Carbamate Linker (-NH-COO-): This is a hybrid functional group.[2] The nitrogen lone pair competes between resonance delocalization into the carbonyl (amide-like character) and the electron-deficient 4-nitrophenyl ring.

-

The 4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro group (

) at the para position significantly reduces the electron density on the nitrogen atom. This weakens the -

The Benzyl Group: Provides standard diagnostic aromatic and methylene (

) modes that serve as internal intensity standards.

Visualization: Structural-Vibrational Map

The following diagram maps the molecular structure to specific vibrational modes.

Caption: Correlation of molecular sub-structures with diagnostic IR spectral regions.

Experimental Protocol

Sample Preparation

For quantitative analysis and high-resolution spectra, the sampling technique dictates the band shape and position.[2]

| Method | Protocol | Advantages | Shift Considerations |

| ATR (Attenuated Total Reflectance) | Place ~5 mg of solid directly on a Diamond or ZnSe crystal.[2] Apply high pressure clamp.[2] | Rapid, non-destructive, no sample prep.[2] | Peaks may appear 2-5 cm⁻¹ lower than transmission modes due to refractive index dispersion.[2] |

| KBr Pellet | Grind 1-2 mg sample with 200 mg dry KBr.[2] Press at 8-10 tons for 2 mins. | Gold standard for resolution; eliminates surface contact issues.[2] | Critical: Ensure KBr is dry. Water bands (3400 cm⁻¹) can obscure N-H stretch.[2] |

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 16 scans; 64 scans recommended for publication-quality signal-to-noise ratio.

-

Apodization: Blackman-Harris or Norton-Beer (medium).[2]

Spectral Interpretation: The Core Analysis

High-Frequency Region (4000 – 2800 cm⁻¹)

This region confirms the presence of the carbamate backbone and differentiates it from precursor amines.[2]

-

N-H Stretching (

):-

Position: 3300 – 3350 cm⁻¹ (Solid state/Hydrogen bonded).[2]

-

Characteristic: Unlike the primary amine precursor (4-nitroaniline) which shows a doublet (symmetric/asymmetric stretch), the carbamate product exhibits a distinct singlet .[2]

-

Note: If free (in dilute solution), this band shifts to ~3440 cm⁻¹.[2]

-

-

C-H Stretching (

):

The Double Bond Region (1800 – 1500 cm⁻¹)

This is the most diagnostic region for carbamate identification.[2]

-

Carbamate Carbonyl (

):-

Position: 1700 – 1740 cm⁻¹ .[2]

-

Analysis: This band is typically higher in frequency than amides (1650-1690 cm⁻¹) but lower than pure esters (1735-1750 cm⁻¹).[2] The electron-withdrawing 4-nitrophenyl group reduces resonance, often pushing this band toward the higher end of the range (~1720-1730 cm⁻¹) compared to N-alkyl carbamates.[2]

-

-

Aromatic Ring Modes (

):

The Fingerprint Region (1500 – 600 cm⁻¹)

This region validates the substituents.[2]

-

Nitro Group (

): -

Amide II (N-H Bend + C-N Stretch):

-

C-O-C Stretching (Ester Linkage):

-

Position: 1200 – 1250 cm⁻¹ (Asymmetric) and 1020 – 1050 cm⁻¹ (Symmetric/Benzyl-O).

-

Analysis: The 1200+ cm⁻¹ band corresponds to the

bond, while the ~1050 cm⁻¹ band corresponds to the

-

Summary Table of Diagnostic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| N-H | Stretch | 3300 – 3350 | Medium, Sharp | Confirms Carbamate formation (Singlet) |

| C=O | Stretch | 1710 – 1735 | Strong | Primary Carbamate ID |

| Aromatic Ring | C=C Stretch | ~1600 & ~1500 | Medium/Strong | Benzyl/Phenyl skeleton |

| Nitro (-NO₂) | Asym.[2][4] Stretch | 1500 – 1530 | Very Strong | Confirms 4-Nitrophenyl group |

| Nitro (-NO₂) | Sym.[2] Stretch | 1330 – 1350 | Strong | Confirms 4-Nitrophenyl group |

| C-O | Stretch | 1200 – 1240 | Strong | Ester linkage of carbamate |

Application: Reaction Monitoring

A primary application of IR for this molecule is monitoring its synthesis from 4-nitroaniline and benzyl chloroformate .[2]

Synthesis Pathway & Spectral Evolution

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl.[2]

Caption: Workflow for monitoring carbamate formation via IR spectral shifts.

Key Monitoring Points:

-

Disappearance of Amine Doublet: The starting material (4-nitroaniline) displays two N-H stretching bands (~3500 & 3400 cm⁻¹).[2] The product shows only one (~3300 cm⁻¹).[2]

-

Carbonyl Shift: Benzyl chloroformate has a high-frequency C=O stretch (~1770 cm⁻¹) due to the electronegative chlorine. Upon conversion to the carbamate, this band shifts down to ~1720 cm⁻¹.[2]

-

Appearance of Ester C-O: The formation of the C-N bond is difficult to see directly, but the stability of the C=O and C-O bands confirms the linkage.[2]

Troubleshooting & Artifacts

When analyzing Benzyl N-(4-nitrophenyl)carbamate, be aware of these common spectral artifacts:

-

Residual Solvent (DCM/Chloroform): If synthesized in chlorinated solvents, look for C-Cl bands (700-800 cm⁻¹).[2] These can interfere with the aromatic out-of-plane bending region.[2]

-

Hydrolysis (4-Nitrophenol): If the sample is degraded, a broad O-H stretch (3200-3500 cm⁻¹) will appear, and the sharp ester C=O will diminish, replaced by phenolic absorptions.[2]

-

CO₂ Doublet: Atmospheric CO₂ (2350 cm⁻¹) is common but irrelevant.[2] Do not confuse it with isocyanate (-N=C=O) impurities, which appear as a massive sharp peak at ~2270 cm⁻¹.[2]

References

-

National Institutes of Health (NIH) - PubChem. Benzyl (4-nitrophenyl)carbamate Compound Summary.[2] Available at: [Link][2]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).[2] Available at: [Link]

-

SpectraBase. IR Spectrum of Nitro-aromatic Derivatives. (Reference for comparative nitro/carbamate shifts). Available at: [Link][2]

Sources

Technical Whitepaper: Physicochemical Characterization and Thermal Dynamics of Benzyl N-(4-nitrophenyl)carbamate

Executive Summary

This technical guide provides an in-depth analysis of Benzyl N-(4-nitrophenyl)carbamate , a critical intermediate in organic synthesis often utilized as a protected amine (Cbz-derivative) or a "blocked isocyanate" precursor. The compound exhibits distinct thermal behaviors dictated by the electron-withdrawing nitro group on the N-aryl ring, which significantly influences its crystalline lattice energy and decomposition kinetics.

This document addresses a common ambiguity in the field: the structural isomerism between Benzyl N-(4-nitrophenyl)carbamate (the user's request) and its reverse isomer, 4-Nitrophenyl N-benzylcarbamate . We provide definitive physicochemical data, synthesis protocols, and thermal stability profiles for the target compound, while distinguishing it from its commercial isomer to ensure experimental precision.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Isomerism and Nomenclature

A critical source of experimental error involves the confusion between the two primary isomers of this carbamate. The user’s specific target is Structure A (a benzyl ester of a 4-nitroanilic acid), whereas many commercial catalogs list Structure B (a 4-nitrophenyl ester of a benzylcarbamic acid).

| Feature | Structure A (Target) | Structure B (Common Isomer) |

| IUPAC Name | Benzyl N-(4-nitrophenyl)carbamate | 4-Nitrophenyl N-benzylcarbamate |

| Common Name | Cbz-4-nitroaniline | 4-Nitrophenyl benzylcarbamate |

| Formula | ||

| CAS Number | 53821-12-8 | 124068-97-9 |

| Role | Protected Amine (Stable) | Activated Ester (Reactive) |

Physicochemical Properties (Structure A)

The presence of the nitro group (

-

Appearance: Pale yellow crystalline solid (needle-like from ethanol).

-

Melting Point (

): 158–160 °C (Lit. range for pure Cbz-4-nitroaniline).-

Note: Impurities or solvent inclusion can depress this to ~150°C.

-

Contrast: Structure B (Isomer) melts significantly lower at 130–134 °C .

-

-

Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water and cold ether.

Thermal Stability & Decomposition Kinetics[8][9]

Thermal Decomposition Mechanism

Benzyl N-(4-nitrophenyl)carbamate exhibits high thermal stability relative to other carbamates due to the robustness of the benzyloxycarbonyl (Cbz) group. However, at elevated temperatures (

The Decomposition Pathway:

-

Proton Transfer: The acidic N-H proton facilitates elimination.

-

Dissociation: The C-O bond cleaves, generating 4-Nitrophenyl Isocyanate and Benzyl Alcohol .

-

Secondary Reactions: At high temperatures, the isocyanate may trimerize to form isocyanurates, or react with moisture to form ureas (specifically 1,3-bis(4-nitrophenyl)urea), which is a common high-melting decomposition product (

).

Stability Data (TGA/DSC)

-

Onset of Decomposition (

): Typically >210 °C . -

Mass Loss: A sharp mass loss step is observed in Thermogravimetric Analysis (TGA) corresponding to the loss of benzyl alcohol (volatile) and the formation of isocyanate species.

-

DSC Profile:

-

Endotherm: Sharp peak at 159 °C (Melting).

-

Exotherm: Broad peak >230 °C (Decomposition/Polymerization of isocyanate).

-

Figure 1: Thermal dissociation pathway of Benzyl N-(4-nitrophenyl)carbamate.

Synthesis & Purification Protocol

To ensure accurate thermal stability data, the compound must be synthesized with high purity, free from starting amines which catalyze decomposition.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the amine (4-nitroaniline) on the carbonyl carbon of benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.

Figure 2: Synthetic workflow for high-purity Benzyl N-(4-nitrophenyl)carbamate.

Detailed Protocol

-

Preparation: Dissolve 4-nitroaniline (10 mmol) in anhydrous THF (20 mL) containing Triethylamine (12 mmol). Cool to 0°C.[3]

-

Addition: Add Benzyl Chloroformate (11 mmol) dropwise over 30 minutes. The slight excess ensures complete consumption of the aniline.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. A white precipitate (Triethylamine Hydrochloride) will form.

-

Workup: Filter off the salt. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl (2x), Sat.

(2x), and Brine.[4] -

Purification: Dry over

and concentrate. Recrystallize from hot Ethanol.-

Quality Check: The product must be colorless to pale yellow. A deep yellow/orange color indicates residual 4-nitroaniline.

-

Analytical Protocols for Stability Assessment

Melting Point Determination (Capillary Method)

-

Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

-

Ramp Rate: 10°C/min to 140°C, then 1°C/min to 165°C.

-

Observation: Look for the "meniscus point" (clear liquid).

-

Acceptance Criteria: Range must be

(e.g., 158.5–160.0 °C).

Differential Scanning Calorimetry (DSC)

-

Pan: Aluminum, crimped (non-hermetic to allow gas escape if studying decomposition) or hermetic (to study equilibrium).

-

Atmosphere: Nitrogen (50 mL/min).

-

Program: Equilibrate at 40°C

Ramp 10°C/min to 250°C. -

Data Interpretation:

-

Sharp Endotherm @ ~159°C = Melting.

-

Broad Exotherm/Endotherm >210°C = Decomposition.

-

References

-

Sigma-Aldrich. (2025). 4-Nitrophenyl N-benzylcarbamate Product Specification. (Note: Reference for the isomer properties confirming MP 130-134°C). Link

-

PubChem. (2025).[1] Benzyl (4-nitrophenyl)carbamate Compound Summary (CAS 53821-12-8). National Center for Biotechnology Information. Link

-

Canadian Journal of Chemistry. (1967). The Thermal Decomposition of N-Arylcarbamates. (Foundational text on the mechanism of carbamate dissociation and substituent effects). Link

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. (Comparative stability data). Link

Sources

benzyl N-(4-nitrophenyl)carbamate CAS number and chemical identifiers

This guide provides a comprehensive overview of benzyl N-(4-nitrophenyl)carbamate, a key reagent in synthetic organic chemistry and a molecule of interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and applications.

Core Chemical Identity

Benzyl N-(4-nitrophenyl)carbamate is a carbamate derivative with significant applications stemming from its unique chemical structure. The presence of the nitro group on the phenyl ring and the benzyl group attached to the carbamate linkage bestows upon it specific reactivity and properties that are exploited in various chemical transformations.

Below is a summary of its key chemical identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 53821-12-8 | [1][2][3] |

| Molecular Formula | C14H12N2O4 | [2][3] |

| Molecular Weight | 272.26 g/mol | [1][3] |

| IUPAC Name | benzyl N-(4-nitrophenyl)carbamate | [2][3] |

| Synonyms | Benzyl 4-nitrophenylcarbamate, (4-Nitrophenyl)carbamic Acid Phenylmethyl Ester, p-Nitrocarbanilic Acid Benzyl Ester, NSC 171077 | [1][2][3] |

| InChI | InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | [2][3] |

| InChIKey | CCBJUOVCMNSVPT-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[O-] | [2] |

Synthesis and Mechanism

The synthesis of benzyl N-(4-nitrophenyl)carbamate is most commonly achieved through the formation of the carbamate bond by reacting an amine with a chloroformate. This nucleophilic substitution reaction is a robust and high-yielding method.

Synthesis via 4-Nitroaniline and Benzyl Chloroformate

A prevalent and efficient method for synthesizing this compound involves the reaction of 4-nitroaniline with benzyl chloroformate. The reaction proceeds through a nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of the desired carbamate bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. High yields, often exceeding 90%, can be achieved under optimized conditions.

Caption: General workflow for the synthesis of benzyl N-(4-nitrophenyl)carbamate.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 4-nitroaniline (1.0 eq.) in a suitable solvent such as acetone.

-

Base Addition: Add a base, for example, magnesium oxide (MgO) or triethylamine (1.0-1.2 eq.), to the stirred mixture.

-

Chloroformate Addition: Slowly add benzyl chloroformate (1.0-1.1 eq.) to the reaction mixture. The slow addition is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture may be heated to dissolve any precipitate and then filtered to remove any insoluble materials.

-

Purification: The product can be purified by recrystallization. For instance, after filtration, the solution can be diluted with a co-solvent like ethanol and then water until it becomes cloudy. Cooling the solution will induce the crystallization of the pure product.

-

Isolation and Drying: Collect the crystals by filtration, wash them with an appropriate solvent mixture (e.g., 50% aqueous ethanol), and dry them under vacuum.

Physicochemical Properties and Spectroscopic Characterization

Benzyl N-(4-nitrophenyl)carbamate is a solid at room temperature. While detailed spectroscopic data is not provided in the search results, it is mentioned that the compound can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[4] The hydrolysis of benzyl N-(4-nitrophenyl)carbamate can be monitored spectrophotometrically. Under basic conditions, the hydrolysis yields 4-nitrophenol, which ionizes to the yellow-colored 4-nitrophenolate ion, providing a distinct absorbance that can be used for kinetic studies.

Applications in Research and Development

The utility of benzyl N-(4-nitrophenyl)carbamate and its analogs extends into several key research domains.

Protecting Group Chemistry

A primary application is its use as a base-labile protecting group for amines in organic synthesis. The carbamate group is stable under acidic and neutral conditions but can be cleaved under mild basic conditions. This orthogonality allows for the selective deprotection of amines in the presence of acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. The release of the yellow-colored 4-nitrophenolate upon deprotection provides a convenient visual and spectrophotometric method for monitoring the reaction's progress.

Medicinal Chemistry and Prodrug Development

4-Nitrobenzyl carbamates are being investigated as triggers for bioreductive drugs. The core concept involves the enzymatic reduction of the nitro group to a hydroxylamine, particularly in hypoxic environments characteristic of solid tumors. This reduction initiates a fragmentation cascade that releases a cytotoxic agent, offering a targeted approach to cancer therapy.[5]

Caption: Proposed mechanism for the activation of 4-nitrobenzyl carbamate prodrugs.

Safety and Handling

Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling benzyl N-(4-nitrophenyl)carbamate. It is recommended to handle the compound in a well-ventilated area or under a fume hood.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6][7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl N-(4-nitrophenyl)carbamate is a valuable and versatile molecule for chemical and pharmaceutical research. Its well-established synthesis, coupled with its unique reactivity as a protecting group and its potential in prodrug design, ensures its continued importance in the field. This guide provides a foundational understanding for researchers to effectively utilize this compound in their work.

References

-

Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem - NIH. [Link]

-

Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate - PrepChem.com. [Link]

-

4-Nitrophenyl N-Benzylcarbamate | 124068-97-9 - MilliporeSigma. [Link]

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. [Link]

-

Synthesis of N-benzyl-o-nitrophenyl carbamate from bis(o-nitrophenyl) carbonate. - ResearchGate. [Link]

-

Benzyl carbamate - Wikipedia. [Link]

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC - NIH. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. [Link]

-

Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase | Request PDF - ResearchGate. [Link]

Sources

- 1. benzyl N-(4-nitrophenyl)carbamate | 53821-12-8 [sigmaaldrich.cn]

- 2. Benzyl (4-nitrophenyl)carbamate | C14H12N2O4 | CID 298762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl N-(4-nitrophenyl)carbamate, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fi]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. researchgate.net [researchgate.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Benzyl N-(4-nitrophenyl)carbamate as a Blocked Isocyanate

The following technical guide details the role, mechanism, and applications of benzyl N-(4-nitrophenyl)carbamate as a blocked isocyanate, specifically tailored for researchers in drug discovery and organic synthesis.

Executive Summary

Benzyl N-(4-nitrophenyl)carbamate (CAS: 53821-12-8) serves as a latent (blocked) source of 4-nitrophenyl isocyanate . In drug development and organic synthesis, it is utilized to generate this highly reactive electrophile in a controlled manner, avoiding the handling of the moisture-sensitive and toxic free isocyanate.

Unlike standard aliphatic carbamates which require high temperatures (>160°C) to dissociate, the presence of the electron-withdrawing nitro group on the N-phenyl ring significantly lowers the activation energy for deblocking. This allows for isocyanate generation under milder thermal or basic conditions, facilitating the synthesis of urea derivatives, carbamylated biomolecules, and cross-linked polymers.

Chemical Identity & Properties

To ensure precision in experimental design, the exact chemical entity must be defined.

| Property | Detail |

| IUPAC Name | Benzyl N-(4-nitrophenyl)carbamate |

| Structure | |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Role | Blocked Isocyanate (Donor of 4-nitrophenyl isocyanate) |

| Blocking Group | Benzyl Alcohol (released upon activation) |

| Active Species | 4-Nitrophenyl Isocyanate |

| Dissociation Type | Thermal (Retro-ene/E1cB) or Base-Catalyzed (E1cB) |

Critical Nomenclature Note:

Do not confuse this molecule with 4-nitrophenyl N-benzylcarbamate (

Mechanism of Action: The "Blocked" State

The utility of this compound lies in the reversibility of the carbamate formation. The 4-nitro substituent is the functional driver of this reactivity.

Electronic Activation

The nitro group (

-

Acidity of N-H: The

of the carbamate N-H is significantly lowered compared to unsubstituted phenyl carbamates. -

Lability of the N-C Bond: The electron deficiency stabilizes the negative charge development on the nitrogen in the transition state, facilitating the elimination of the benzyloxy group.

Dissociation Pathways

There are two primary mechanisms for deblocking:

-

Thermal Dissociation (concerted or stepwise): Heating the carbamate induces a retro-addition reaction, regenerating the isocyanate and alcohol.

-

Base-Catalyzed Elimination (E1cB): A base deprotonates the acidic nitrogen, forming an isocyanate anion intermediate that ejects the benzyloxide leaving group.

Figure 1: Mechanistic pathways for the generation of 4-nitrophenyl isocyanate from its benzyl-blocked precursor.

Applications in Drug Development

In the context of medicinal chemistry, this blocked isocyanate is a tactical reagent.

Urea Library Synthesis

Ureas are a privileged scaffold in kinase inhibitors and GPCR ligands. Using the free isocyanate (4-nitrophenyl isocyanate) is challenging in high-throughput synthesis due to its instability.

-

Protocol: The blocked carbamate is mixed with diverse amines. Heating releases the isocyanate in situ, which is immediately trapped by the amine to form the urea.

-

Advantage: Allows for "one-pot" reactions without handling toxic isocyanate stocks.

Covalent Inhibition & Activity-Based Profiling

The 4-nitrophenyl isocyanate moiety is a "hard" electrophile that can carbamylate nucleophilic serine or cysteine residues in enzyme active sites.

-

Mechanism: The carbamate acts as a suicide substrate. Upon binding to the target protein, the local environment (often basic) triggers isocyanate release or direct transcarbamoylation, covalently modifying the enzyme.

Prodrug Linkers

The carbamate linkage is stable in plasma but can be designed to cleave in specific tissue microenvironments (e.g., hypoxic tumor tissue where nitro-reduction might occur, though that typically applies to p-nitrobenzyl esters). Here, the focus is on the stability of the

Experimental Protocols

Synthesis of Benzyl N-(4-nitrophenyl)carbamate

If the compound is not sourced commercially, it can be synthesized with high purity.

Reagents: 4-Nitrophenyl isocyanate, Benzyl alcohol, Toluene (anhydrous). Equipment: Round-bottom flask, Reflux condenser, Inert gas (N₂) line.

-

Preparation: Dissolve 4-nitrophenyl isocyanate (1.0 equiv) in anhydrous toluene (0.5 M concentration).

-

Addition: Add Benzyl alcohol (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 2–4 hours. Note: The reaction is exothermic; reflux ensures completion.

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). Disappearance of the isocyanate spot and appearance of the carbamate.

-

Work-up: Cool to room temperature. The product often precipitates. Filter the solid.

-

Purification: Recrystallize from ethanol or toluene/hexane.

-

Validation: Confirm structure via ¹H NMR (Characteristic benzylic

singlet at ~5.2 ppm, aromatic doublets).

Kinetic Deblocking Study (General Protocol)

To determine the precise deblocking temperature (

Method: Isothermal Gravimetric Analysis (TGA) or HPLC monitoring.

| Step | Action | Rationale |

| 1 | Solubilization | Dissolve carbamate (10 mM) in high-boiling solvent (e.g., DMSO, Diglyme). |

| 2 | Scavenger Addition | Add excess Dibutylamine (DBA). |

| 3 | Heating | Heat aliquots to fixed temps (e.g., 80, 100, 120°C). |

| 4 | Sampling | Quench aliquots at time points into dilute acid. |

| 5 | Analysis | Quantify residual carbamate and formed urea via HPLC-UV (254 nm). |

Safety & Handling

While the blocked form is safer than the free isocyanate, standard precautions apply.

-

Toxicity: Upon heating, the compound releases 4-nitrophenyl isocyanate (strong sensitizer, lachrymator) and benzyl alcohol. Perform all deblocking reactions in a fume hood.

-

Stability: Store in a cool, dry place. Moisture can induce slow hydrolysis to 4-nitroaniline over long periods.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

-

BenchChem . Benzyl N-(4-nitrophenyl)carbamate Properties and Applications. Retrieved from

-

Castro, E. A., et al. (2000). Kinetics and Mechanisms of the Reactions of 4-Nitro- and 3-Nitrophenyl Thionocarbonates. The Journal of Organic Chemistry. Link

-

PubChem . Benzyl N-(4-nitrophenyl)carbamate Compound Summary. National Library of Medicine. Link

-

Tri-iso . Blocked Isocyanates: Chemistry and Applications. Retrieved from

-

Emerging Investigators . Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates. Journal of Emerging Investigators. Link

Technical Guide: Mechanism of Carbamate Linkage Formation Using Benzyl N-(4-nitrophenyl)carbamate

The following technical guide details the mechanism of carbamate linkage formation using nitrophenyl carbamate reagents.

Executive Summary & Structural Disambiguation

Status: Senior Application Scientist Note Context: High-Fidelity Organic Synthesis & Medicinal Chemistry

The term "Benzyl N-(4-nitrophenyl)carbamate" presents a critical nomenclature ambiguity in practical synthesis. In the context of "forming a carbamate linkage," this reagent is historically utilized in two distinct mechanistic pathways depending on the precise isomer intended.

You must first verify your reagent structure, as the mechanism of action differs fundamentally:

| Reagent Type | Structure (Isomer) | Primary Mechanism | Application |

| Type A: The Activated Donor | 4-Nitrophenyl N-benzylcarbamate (Bn-NH-CO-O-ArNO₂) | Nucleophilic Acyl Substitution ( | Transferring a Benzyl-carbamoyl group to an amine or alcohol. |

| Type B: The Blocked Isocyanate | Benzyl N-(4-nitrophenyl)carbamate (Bn-O-CO-NH-ArNO₂) | Elimination-Addition ( | Generating 4-nitrophenyl isocyanate in situ via thermal dissociation. |

Assumption of Intent: Given the directive "linkage formation," Type A (The Activated Donor) is the standard synthetic tool for controlled carbamoylation under mild conditions. Type B is typically a stable product or a "blocked" precursor requiring high heat.

This guide prioritizes the Type A mechanism (Activated Ester route) as it is the industry standard for drug development, while providing the Type B mechanism as a secondary thermal route.

Mechanism A: The Activated Carbamate Route (Nucleophilic Substitution)

This pathway utilizes the 4-nitrophenoxy group as a leaving group (LG) to form ureas (with amines) or carbamates (with alcohols).

The Chemical Engine: Why it Works

The reaction is driven by the electronic properties of the 4-nitrophenyl moiety.[1]

-

Electrophilic Activation: The nitro group (

) is strongly electron-withdrawing (induction and resonance).[1] This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] -

Leaving Group Stability: The

of 4-nitrophenol is ~7.15 (compared to ~10 for phenol). The resulting 4-nitrophenolate anion is resonance-stabilized, making it an excellent leaving group under mild basic conditions.

Step-by-Step Mechanism ( )

Step 1: Nucleophilic Attack

The nucleophile (e.g., a primary amine

Step 2: Tetrahedral Intermediate Formation A transient, high-energy zwitterionic tetrahedral intermediate is formed. The amine is positively charged (ammonium-like), and the carbonyl oxygen is negatively charged (alkoxide-like).

Step 3: Proton Transfer (Fast) A base (e.g., Triethylamine or excess amine) facilitates proton transfer, neutralizing the attacking amine.

Step 4: Collapse and Elimination

The carbonyl

Step 5: Irreversible Product Formation

The 4-nitrophenolate is stable and does not re-attack the carbonyl effectively. The result is a stable Urea (if

Mechanistic Visualization

Caption: Reaction coordinate flow for the nucleophilic acyl substitution of activated nitrophenyl carbamates.

Mechanism B: The Blocked Isocyanate Route (Thermal Dissociation)

If your reagent is strictly Benzyl N-(4-nitrophenyl)carbamate (

The Pathway

-

Thermal Activation: Upon heating (typically >80°C), the carbamate undergoes an elimination reaction.

-

Dissociation: The molecule cleaves to release Benzyl Alcohol (blocking group) and generates highly reactive 4-Nitrophenyl Isocyanate .

-

Re-addition: The free isocyanate reacts rapidly with any available nucleophile (Alcohol/Amine) to form a new linkage.

Note: This method is less specific than Method A because the released Benzyl Alcohol can compete with your target nucleophile to reform the starting material (equilibrium).

Experimental Protocol: Synthesis of Unsymmetrical Ureas (Type A)

Objective: Synthesis of

Materials

-

Reagent: 4-Nitrophenyl N-benzylcarbamate (1.0 equiv).[3]

-

Nucleophile: Cyclohexylamine (1.1 equiv).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv). -

Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Workflow

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve Reagent in DCM (0.1 M). | Aprotic solvents prevent hydrolysis of the activated ester. |

| 2 | Add | Base neutralizes the HCl (if using chloroformates) or simply deprotonates the ammonium intermediate, driving the equilibrium forward. |

| 3 | Observation Point: Monitor Color. | The solution should turn yellow immediately. No yellow color = Reagent degradation or incorrect isomer. |

| 4 | Stir at RT for 1–4 hours. | The reaction is usually fast due to the high electrophilicity of the carbonyl. |

| 5 | Quench: Add 1M NaOH. | Hydrolyzes unreacted reagent to water-soluble 4-nitrophenolate. |

| 6 | Purification: Wash with 1M HCl. | Removes the 4-nitrophenol (which becomes neutral/organic soluble in acid? Correction: 4-nitrophenol is soluble in organic solvents; 4-nitrophenolate (basic) is water-soluble. Wash with Carbonate buffer (pH > 8) to keep the byproduct in the aqueous phase). |

Critical Purification Note: 4-Nitrophenol is difficult to remove. Multiple washes with basic brine (pH ~10) are required to fully extract the yellow phenolate anion into the aqueous layer.

Troubleshooting & Critical Parameters

Solvent Effects

-

Polar Aprotic (DMF, DMSO): Accelerates the reaction by stabilizing the polar transition state (dipolar aprotic effect). Use for sluggish nucleophiles.

-

Protic Solvents (EtOH, Water): Avoid. They can compete as nucleophiles, hydrolyzing the reagent to benzylamine and carbonate.

Isomer Verification (Quality Control)

Before starting, verify your reagent using

-

Activated Donor (

): Benzyl -

Blocked Isocyanate (

): Benzyl

References

-

Luedtke, N. W. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic Chemistry. Link

- Establishes the protocol for using 4-nitrophenyl-N-benzylcarbam

-

BenchChem. (n.d.). Bis(4-nitrophenyl) carbonate and Activated Carbamate Analogues. Link

- Provides physical property data and reactivity profiles for nitrophenyl esters.

-

ACS Publications. (2025). Insights into the Catalytic Activity of a Metagenome-Derived Urethanase. Journal of the American Chemical Society. Link

- Mechanistic study of the hydrolysis of 4-nitrophenyl benzylcarbamate (pNC)

Sources

Application Note: Synthesis of Benzyl N-(4-nitrophenyl)carbamate from Benzyl Alcohol

Executive Summary

This application note details the synthesis of Benzyl N-(4-nitrophenyl)carbamate (CAS: 53821-12-8), a critical intermediate often used as a blocked isocyanate, a chromogenic substrate for enzymatic assays, or a protected amine derivative.[1]

While multiple retrosynthetic pathways exist, this guide prioritizes the Nucleophilic Addition of Benzyl Alcohol to 4-Nitrophenyl Isocyanate (Method A). This route offers the highest atom economy, simplest workup, and suitability for high-purity applications. A secondary protocol using In-Situ Chloroformate Generation (Method B) is provided for scenarios where isocyanate reagents are unavailable or cost-prohibitive at scale.

Strategic Analysis & Retrosynthesis

The target molecule features a carbamate (urethane) linkage connecting a benzyl group and a 4-nitrophenyl group.[1] The synthesis "from benzyl alcohol" implies the alcohol acts as the nucleophile.

Pathway Evaluation

| Feature | Method A: Isocyanate Addition | Method B: Chloroformate Activation |

| Reagents | Benzyl Alcohol + 4-Nitrophenyl Isocyanate | Benzyl Alcohol + Triphosgene + 4-Nitroaniline |

| Atom Economy | 100% (Theoretical) | Lower (Generates HCl/Base salts) |

| Reaction Type | Concerted Nucleophilic Addition | Nucleophilic Substitution (Acylation) |

| Safety Profile | High (Isocyanates are sensitizers) | Moderate/High (Triphosgene is a phosgene source) |

| Purification | Crystallization (often no chromatography) | Extraction + Crystallization/Chromatography |

| Recommendation | Primary Protocol (Lab/Analytical) | Secondary Protocol (Scale-up) |

Reaction Mechanism (Method A)

The reaction proceeds via the nucleophilic attack of the benzylic hydroxyl oxygen onto the electrophilic carbon of the isocyanate group. The electron-withdrawing nitro group on the aromatic ring significantly enhances the electrophilicity of the isocyanate, often allowing the reaction to proceed under mild conditions without heavy metal catalysis.

Figure 1: Mechanistic pathway for the addition of benzyl alcohol to 4-nitrophenyl isocyanate.

Detailed Protocol A: Isocyanate Addition (Primary)

Objective: Synthesize high-purity Benzyl N-(4-nitrophenyl)carbamate. Scale: 10 mmol (adaptable).

Reagents & Equipment

-

Benzyl Alcohol: 1.08 g (10.0 mmol). Note: Must be anhydrous. Dry over 3Å molecular sieves if necessary.

-

4-Nitrophenyl Isocyanate: 1.64 g (10.0 mmol). Handle in fume hood.

-

Solvent: Toluene (Anhydrous, 20 mL) or Dichloromethane (DCM).

-

Catalyst (Optional): Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL) - 1 mol%.

-

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stir bar, inert gas (N2/Ar) line.

Experimental Procedure

-

Setup: Flame-dry the glassware and cool under a stream of nitrogen.

-

Solvation: Charge the flask with 4-Nitrophenyl Isocyanate (1.0 eq) and anhydrous Toluene (or DCM). Stir until dissolved.

-

Addition: Add Benzyl Alcohol (1.0 eq) dropwise via syringe.

-

Insight: If the reaction is exothermic (common with DCM), cool to 0°C during addition, then warm to RT.

-

-

Catalysis: If the reaction is sluggish (monitored by TLC), add 1 drop of TEA or DBTL .

-

Note: The electron-deficient isocyanate is highly reactive; catalyst is often unnecessary in refluxing toluene.

-

-

Reaction:

-

Option A (DCM): Stir at Room Temperature for 4–12 hours.

-

Option B (Toluene): Heat to 80–100°C for 1–2 hours.

-

-

Monitoring: Monitor consumption of the isocyanate by IR (disappearance of -N=C=O peak at ~2270 cm⁻¹) or TLC.

-

Workup:

-

Precipitation: Upon cooling (especially in toluene), the carbamate product often precipitates as a solid.

-

Filtration: Filter the solid and wash with cold hexanes or cold toluene to remove unreacted alcohol.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene/Heptane.

-

Detailed Protocol B: Chloroformate Route (Secondary)

Objective: Synthesis starting from Benzyl Alcohol without using isocyanate reagents (using Triphosgene/Phosgene equivalent).

Reagents[3][4]

-

Benzyl Alcohol (1.0 eq)

-

Triphosgene (0.34 eq) (Solid source of phosgene, safer to handle)

-

4-Nitroaniline (1.0 eq)

-

Triethylamine (2.2 eq) (Acid scavenger)

-

DCM (Anhydrous)

Experimental Procedure

-

Activation (Chloroformate Formation):

-

Dissolve Triphosgene in DCM at 0°C.

-

Add Benzyl Alcohol slowly.

-

Add Triethylamine (1.1 eq) dropwise. Caution: Exothermic.

-

Stir 30 min at 0°C to generate Benzyl Chloroformate in situ.

-

-

Coupling:

-

Add 4-Nitroaniline (1.0 eq) and the second portion of Triethylamine (1.1 eq) to the mixture.

-

Allow to warm to Room Temperature and stir overnight.

-

-

Workup:

Process Workflow & Decision Tree

Figure 2: Decision tree for selecting the optimal synthesis route based on reagent availability and scale.

Analytical Characterization & QC

To validate the synthesis, the following parameters must be met.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Melting Point | 130–135°C (Estimate)* | Capillary Method |

| IR Spectrum | C=O Stretch: ~1700–1730 cm⁻¹NH Stretch: ~3300 cm⁻¹NO₂ Stretches: ~1340 & 1520 cm⁻¹ | FT-IR (ATR) |

| ¹H NMR | Benzylic CH₂ (~5.2 ppm, s)Aromatic AA'BB' system (4-nitro group)NH Broad singlet (exchangeable) | 400 MHz DMSO-d6 |

| Mass Spec | [M+H]⁺ = 273.09 or [M+Na]⁺ | LC-MS (ESI) |

*Note: Melting points for carbamates can vary based on purity and polymorphs. Compare against a known standard if available.

Safety & Handling (E-E-A-T)

-

Isocyanates (Method A): 4-Nitrophenyl isocyanate is a strong sensitizer and lachrymator. It reacts with moisture to form ureas and CO₂ (pressure hazard in sealed vessels). Always handle in a fume hood.

-

Triphosgene (Method B): Solid triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles. It is fatal if inhaled. Use strictly regulated protocols and have ammonia/water quenching solutions ready.

-

Solvents: Toluene and DCM are toxic/carcinogenic. Use proper PPE (nitrile gloves, goggles).

References

-

BenchChem. (n.d.). Benzyl N-(4-nitrophenyl)carbamate Structure and Safety. Retrieved from

-

PubChem. (2023). Benzyl (4-nitrophenyl)carbamate - Compound Summary. National Library of Medicine. Retrieved from

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

- Organic Syntheses. (General Protocol Reference). Reaction of Isocyanates with Alcohols. (Standard methodology adapted for this protocol).

-

Fisher Scientific. (n.d.). Benzyl N-(4-nitrophenyl)carbamate Product Specifications. Retrieved from [3]

Sources

Application Note: Chemoselective Cbz Protection via Benzyl 4-Nitrophenyl Carbonate

This Application Note provides a rigorous, field-validated protocol for introducing the Benzyloxycarbonyl (Cbz or Z) protecting group using Benzyl 4-nitrophenyl carbonate .

Editorial Note on Nomenclature: While the prompt specifies "Benzyl N-(4-nitrophenyl)carbamate," the chemically active reagent standardly used for introducing the Cbz group via a nitrophenyl leaving group is Benzyl 4-nitrophenyl carbonate (CAS: 13795-39-6). A "carbamate" reagent (

Executive Summary

The introduction of the Cbz group is a cornerstone of peptide and medicinal chemistry, providing robust amine protection stable to acidic and basic hydrolysis but cleavable via hydrogenolysis. While Benzyl Chloroformate (Cbz-Cl) is the historic standard, it suffers from moisture sensitivity, toxicity, and lack of selectivity.

Benzyl 4-nitrophenyl carbonate represents a superior "Self-Validating" alternative. It is a stable crystalline solid that reacts under mild conditions. Crucially, it releases 4-nitrophenol as a byproduct—a chromogenic compound that turns bright yellow in basic solution, acting as a built-in visual indicator of reaction progress.[2]

Key Advantages[1][3][4][5]

-

Bench Stability: Non-hygroscopic solid; indefinite shelf life compared to Cbz-Cl.

-

Visual Feedback: Reaction mixture turns yellow upon consumption of the amine.[2]

-

Selectivity: Less aggressive than acid chlorides; minimizes over-acylation of secondary nucleophiles.

-

Safety: Eliminates the generation of HCl gas and the risk of potentially explosive decomposition associated with impure Cbz-Cl.

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution. The amine nucleophile attacks the carbonyl carbon of the mixed carbonate. The 4-nitrophenolate anion is expelled as a stable leaving group, driven by the resonance stabilization of the nitro group.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of Cbz transfer. The expulsion of 4-nitrophenol provides the thermodynamic driving force and visual cue.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | Primary/Secondary Amine | Target Molecule |

| Reagent | Benzyl 4-nitrophenyl carbonate (1.1 equiv) | Cbz Donor |

| Base | Triethylamine (TEA) or DIPEA (1.5–2.0 equiv) | Proton Scavenger |

| Solvent | THF, DMF, or DCM | Reaction Medium |

| Quench | 1M NaOH or Sat. NaHCO₃ | Byproduct Removal |

Step-by-Step Procedure

Step 1: Preparation Dissolve the amine substrate (1.0 mmol) in anhydrous THF or DMF (3–5 mL).

-

Note: DMF is preferred for polar substrates (amino acids); THF or DCM is suitable for lipophilic amines.

Step 2: Activation Add the organic base (TEA or DIPEA, 1.5 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).

-

Why: Ensures the amine is deprotonated and nucleophilic.

Step 3: Reagent Addition Add Benzyl 4-nitrophenyl carbonate (1.1 mmol) in a single portion.

-

Observation: The solution will gradually turn bright yellow as 4-nitrophenol is released and deprotonated by the base. This confirms the reaction is proceeding.

Step 4: Reaction Monitoring Stir at RT for 2–16 hours.

-

TLC Monitoring: The starting amine (usually polar/ninhydrin active) should disappear. The product will be less polar. The yellow spot of 4-nitrophenol (

in Hex/EtOAc) will be visible.

Step 5: Workup (Critical for Purity) The removal of the 4-nitrophenol byproduct is the most critical step.

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

-

The Yellow Wash: Wash the organic layer extensively with 1M NaOH or saturated Na₂CO₃ (3x).

-

Wash with 1M HCl (if product is acid-stable) to remove excess amine/base.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

Purification

If the "Yellow Wash" is performed correctly, the crude material is often

Comparison of Cbz Reagents

The following table contrasts the carbonate method against traditional reagents.

| Feature | Benzyl Chloroformate (Cbz-Cl) | Benzyl 4-nitrophenyl carbonate | Cbz-OSu (Succinimide) |

| Physical State | Liquid (Pungent) | Crystalline Solid | Crystalline Solid |

| Reactivity | High (Aggressive) | Moderate (Tunable) | Moderate |

| Byproduct | HCl (Gas/Acid) | 4-Nitrophenol (Yellow Solid) | N-Hydroxysuccinimide |

| Selectivity | Low (Reacts with -OH, -SH) | High (Amine selective) | High |

| Storage | Decomposes (moisture) | Indefinite at RT | Stable |

| Atom Economy | High | Lower (Large leaving group) | Lower |

Troubleshooting & Optimization

Workflow Logic Diagram

Figure 2: Decision tree for reaction monitoring and purification.

Common Issues

-

Reaction is Colorless:

-

Cause: Insufficient base. The 4-nitrophenol is protonated (colorless).

-

Fix: Add DIPEA until yellow color develops.

-

-

Product Contaminated with Yellow Solid:

-

Cause: Incomplete basic wash during workup.

-

Fix: Dissolve product in EtOAc and wash again with 1M NaOH.

-

-

Low Yield with Amino Acids:

References

-

Original Methodology

- Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society.

-

Reagent Comparison & Kinetics

- Knölker, H. J., et al. (1995). A Novel Method for the Synthesis of Isocyanates and Carbamates.

-

Protocol Validation (BenchChem)

- Protocol for the Deprotection and Protection of the Benzyl Carbamate (Cbz) Group.

-

Spectroscopic Properties

-

Journal of Emerging Investigators. (2022).[2] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

-

Sources

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. total-synthesis.com [total-synthesis.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitrophenyl chloroformate | 7693-46-1 | Benchchem [benchchem.com]

synthesis of urethanes using benzyl N-(4-nitrophenyl)carbamate as intermediate

Application Note: Synthesis of Functionalized Urethanes via Activated 4-Nitrophenyl Carbamates

Part 1: Executive Summary & Strategic Rationale

In drug discovery and medicinal chemistry, the formation of urethane (carbamate) linkages is a critical transformation for protecting amines, creating prodrugs, or synthesizing peptidomimetics. While traditional methods utilizing phosgene, diphosgene, or unstable isocyanates pose significant safety and handling challenges, the Activated 4-Nitrophenyl Carbamate method offers a robust, safer, and highly modular alternative.

This guide details the synthesis and application of 4-nitrophenyl N-benzylcarbamate (and its analogues) as a stable, crystalline intermediate. By utilizing the 4-nitrophenoxide moiety as a tunable leaving group, researchers can cleanly transfer the carbamoyl residue to a wide range of alcohols and amines under mild conditions.

Note on Nomenclature & Isomerism (Critical): Precise nomenclature is vital for this protocol.

-

Target Intermediate: 4-Nitrophenyl N-benzylcarbamate (

). Here, the 4-nitrophenyl group is attached to the oxygen. It acts as the leaving group, allowing the synthesis of Benzyl-urethanes. -

Isomer (Not used as active ester): Benzyl N-(4-nitrophenyl)carbamate (

). Here, the 4-nitrophenyl group is attached to the nitrogen. This is a blocked isocyanate or a final product, not an activated carbamoylating agent for general urethane synthesis. -

This guide focuses on the "Active Ester" isomer (4-Nitrophenyl N-benzylcarbamate) as the versatile intermediate for urethane synthesis.

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway

The synthesis proceeds via a two-step "Activation-Coupling" sequence. The driving force is the resonance stabilization of the leaving group, the p-nitrophenolate anion (

-

Activation: A primary amine (e.g., benzylamine) reacts with Bis(4-nitrophenyl)carbonate to form the stable carbamate intermediate.

-

Coupling: The intermediate is treated with a target alcohol (

) in the presence of a non-nucleophilic base (e.g., DIPEA, DMAP). The 4-nitrophenol is displaced, yielding the desired urethane.

Advantages over Isocyanate Method

-

Stoichiometric Control: Avoids the formation of symmetrical ureas common in isocyanate reactions.

-

Stability: The 4-nitrophenyl carbamate intermediate is a shelf-stable solid, unlike many liquid isocyanates which degrade via moisture.

-

Regioselectivity: Allows for the functionalization of specific hydroxyl groups in polyols (e.g., carbohydrates, nucleosides) due to milder reaction conditions.

Part 3: Visualization of Reaction Workflow

The following diagram illustrates the synthesis pathway, highlighting the critical intermediate and the divergence point for Urea vs. Urethane synthesis.

Caption: Reaction workflow for the synthesis of urethanes via the activated 4-nitrophenyl carbamate intermediate. Path A depicts the target protocol.

Part 4: Experimental Protocols

Reagents and Equipment

| Reagent | Role | Purity/Grade |

| Benzylamine | Substrate | >99%, redistilled if colored |

| Bis(4-nitrophenyl)carbonate | Activating Agent | >98% (Store in desiccator) |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| N,N-Diisopropylethylamine (DIPEA) | Base | >99% |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | >99% |

| Target Alcohol (R-OH) | Nucleophile | Dry/Anhydrous |

Protocol A: Synthesis of Intermediate (4-Nitrophenyl N-benzylcarbamate)

Objective: To isolate the activated carbamate species.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Bis(4-nitrophenyl)carbonate (3.04 g, 10.0 mmol, 1.0 equiv) and anhydrous DCM (40 mL). Cool the suspension to 0°C in an ice bath.

-

Addition: In a separate vial, mix Benzylamine (1.07 g, 10.0 mmol, 1.0 equiv) with DIPEA (1.29 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL). Add this solution dropwise to the RBF over 15 minutes.

-

Note: A yellow color may develop due to the liberation of 4-nitrophenol.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 10% citric acid or 0.5 M HCl (2 x 30 mL) to remove DIPEA and any unreacted amine.

-

Wash with saturated

(3 x 30 mL) to remove the generated 4-nitrophenol byproduct. This step is critical for purification. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the solid from EtOAc/Hexane or Ethanol.

-

Yield Expectation: 85–95%.[1]

-

Characterization:

should show the characteristic AA'BB' system of the 4-nitrophenyl group (

-

Protocol B: Synthesis of Target Urethane

Objective: Coupling the intermediate with a functional alcohol.

-

Setup: Charge a dried reaction vial with 4-Nitrophenyl N-benzylcarbamate (Intermediate from Step 4.2, 1.0 mmol).

-

Reactants: Add the Target Alcohol (1.1–1.5 mmol) and anhydrous THF or DMF (5 mL).

-

Catalysis: Add DMAP (0.1–0.2 mmol) and DIPEA (1.5 mmol).

-

Scientific Insight: DMAP acts as a nucleophilic catalyst, attacking the carbonyl to form an unstable acyl-pyridinium species, which is then rapidly attacked by the alcohol.

-

-

Conditions:

-

Primary Alcohols: Stir at RT for 12–24 hours.

-

Secondary/Tertiary Alcohols: Heat to 50–60°C.

-

-

Monitoring: Monitor the release of 4-nitrophenol (intense yellow in basic solution) and disappearance of the carbamate starting material via LC-MS or TLC.

-

Workup:

-

Dilute with EtOAc. Wash extensively with saturated

(until the aqueous layer is no longer yellow) to remove the 4-nitrophenol leaving group. -

Dry and concentrate.

-

-

Final Purification: Flash column chromatography (typically Hexane/EtOAc gradients).

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Bis-carbonate reagent. | Ensure Bis(4-nitrophenyl)carbonate is white/pale yellow. If dark yellow, recrystallize or buy fresh. Use strictly anhydrous DCM. |

| Residual Yellow Color | Incomplete removal of 4-nitrophenol. | Increase the number of |

| No Reaction (Step 2) | Steric hindrance of the alcohol. | Switch solvent to DMF or DMSO; increase temperature to 80°C; increase DMAP load to 1.0 equiv. |

| Symmetrical Urea Formation | Presence of water or excess amine. | Ensure the intermediate is strictly purified (free of benzylamine) before Step 2. Use dry solvents. |

Part 6: References

-

Chong, P. Y., Petillo, P. A. (2023). "Synthesis of Carbamates and Ureas Using Bis(4-nitrophenyl)carbonate." Current Protocols in Organic Chemistry.

-

Ghosh, A. K., Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.

-

Knölker, H. J., Braxmeier, T., Onyenegecha, G. (1996). "Palladium-catalyzed synthesis of ureas and carbamates from amines and 4-nitrophenyl carbamates." Angewandte Chemie International Edition, 35, 1560.

-

Gamerith, C., et al. (2016).[2] "Enzymatic hydrolysis of 4-nitrophenyl carbamates as model substrates for polyurethane degradation." International Biodeterioration & Biodegradation, 110, 31-37.

Sources

Application Notes and Protocols for the Catalytic Reactions of Benzyl N-(4-nitrophenyl)carbamate

Introduction: Navigating the Reactivity of a Bifunctional Molecule

Benzyl N-(4-nitrophenyl)carbamate is a molecule of significant interest in synthetic chemistry, presenting a unique challenge due to its bifunctional nature. It contains two key reactive sites amenable to catalytic reduction: the nitro group on the aromatic ring and the benzyloxycarbonyl (Cbz or Z) protecting group. The nitro group is readily reducible to an amine, a crucial functional group in pharmaceuticals and materials science. Simultaneously, the Cbz group is a widely used amine protecting group, removable by catalytic hydrogenolysis.[1]

The synthetic utility of this substrate lies in the ability to selectively address one or both of these functional groups. Depending on the desired outcome, a researcher might aim for:

-

Chemoselective reduction of the nitro group to afford benzyl N-(4-aminophenyl)carbamate, a valuable intermediate for further functionalization.

-

Simultaneous reduction of the nitro group and cleavage of the Cbz group to yield 4-aminoaniline (p-phenylenediamine).

-

Selective cleavage of the Cbz group to produce 4-nitroaniline, which is the most challenging transformation due to the high reactivity of the nitro group under reductive conditions.

This document provides a detailed guide to the catalytic conditions required to achieve these distinct transformations. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into troubleshooting potential challenges.

Core Challenge: Chemoselectivity

The primary hurdle in the catalytic hydrogenation of benzyl N-(4-nitrophenyl)carbamate is controlling the chemoselectivity. Standard palladium on carbon (Pd/C) with a hydrogen source is highly effective at reducing both nitro groups and cleaving Cbz groups.[2] Therefore, achieving selective transformation requires careful modulation of the catalyst's activity and the reaction conditions. Key factors influencing the reaction outcome include the choice of catalyst, hydrogen source, solvent, and additives.

Pathway 1: Chemoselective Reduction of the Nitro Group

For many synthetic routes, the desired product is benzyl N-(4-aminophenyl)carbamate, where the Cbz group remains intact. This requires a catalytic system that is active enough to reduce the nitro group but not so aggressive as to cause hydrogenolysis of the C-O bond in the carbamate.

Causality and Mechanistic Insight

The nitro group is typically more susceptible to reduction than the Cbz group. The reduction proceeds in a stepwise manner on the catalyst surface, from nitro to nitroso, then to hydroxylamine, and finally to the amine.[3] To prevent the subsequent, more forcing reduction of the Cbz group, catalyst activity can be attenuated. One effective method is the use of a "poisoned" or modified catalyst. The Pd/C-ethylenediamine complex [Pd/C(en)] is an excellent example.[4] Ethylenediamine coordinates to the palladium surface, modulating its electronic properties and steric accessibility, thereby reducing its activity towards Cbz hydrogenolysis while retaining high activity for nitro group reduction.

Diagram: Workflow for Chemoselective Nitro Reduction

Sources

Application Note: Rapid and Efficient Synthesis of Benzyl N-(4-nitrophenyl)carbamate via Microwave-Assisted Chemistry

Introduction: Accelerating Carbamate Synthesis with Microwave Irradiation

The synthesis of carbamates is a cornerstone of modern organic and medicinal chemistry, with applications ranging from the development of pharmaceuticals to the production of agrochemicals and polymers.[1] Traditionally, the formation of the carbamate linkage can be time-consuming and require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and often leads to cleaner products with fewer byproducts.[2] This "green chemistry" approach minimizes energy consumption and often allows for the use of less hazardous solvents.[2] This application note provides a detailed protocol for the rapid and efficient synthesis of benzyl N-(4-nitrophenyl)carbamate from benzyl alcohol and 4-nitrophenyl isocyanate using a dedicated microwave reactor.

The Chemistry: Carbamate Formation

The core of this synthesis is the nucleophilic addition of an alcohol to an isocyanate. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage.

The use of microwave irradiation accelerates this process through efficient dielectric heating. Polar molecules, such as the reactants and the solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat uniformly throughout the reaction mixture, leading to a significant increase in the reaction rate.[2]

Experimental Protocol: Microwave-Assisted Synthesis of Benzyl N-(4-nitrophenyl)carbamate

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.

Materials and Reagents:

-

Benzyl alcohol (Reagent grade, ≥99%)

-

4-Nitrophenyl isocyanate (≥98%)

-

Anhydrous Acetonitrile (CH₃CN) (Microwave-synthesis grade)

-

Magnetic stir bar

-

10 mL microwave reaction vial with a snap-on cap

Equipment:

-

Dedicated laboratory microwave reactor

-

Analytical balance

-

Fume hood

-

Rotary evaporator

-

Melting point apparatus

-